1,2-Dibromoethylene

Catalog No.
S1532792
CAS No.
540-49-8
M.F
C2-H2-Br2
M. Wt
185.85 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromoethylene

CAS Number

540-49-8

Product Name

1,2-Dibromoethylene

IUPAC Name

(E)-1,2-dibromoethene

Molecular Formula

C2-H2-Br2

Molecular Weight

185.85 g/mol

InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+

InChI Key

UWTUEMKLYAGTNQ-OWOJBTEDSA-N

SMILES

C(=CBr)Br

Solubility

0.03 M
Sol in many org solvents
In water, 8,910 mg/l @ 25 °C

Synonyms

Acetylene dibromide; Mixture of CIS and TRANS

Canonical SMILES

C(=CBr)Br

Isomeric SMILES

C(=C/Br)\Br

1,2-Dibromoethylene, also known as 1,2-dibromoethene and acetylene dibromide, is a colorless liquid organic compound belonging to the class of dihalogenated alkenes []. It has the chemical formula C₂H₂Br₂ and possesses a double bond between the two carbon atoms, with a bromine atom attached to each carbon []. There are two isomers of this compound: cis- and trans-1,2-dibromoethylene, which differ in the spatial arrangement of the bromine atoms around the double bond [].

1,2-Dibromoethylene occurs naturally in trace amounts in the ocean, potentially produced by algae and kelp []. However, its primary production method is synthetic []. Due to its pesticidal properties, it was once widely used as a fumigant, but its use has become restricted due to health and environmental concerns [].


Molecular Structure Analysis

1,2-Dibromoethylene features a relatively simple molecular structure. The two carbon atoms form the backbone with a carbon-carbon double bond (C=C). Each carbon atom is bonded to a bromine atom (Br) and a hydrogen atom (H) []. The key feature of this structure is the presence of the double bond, which influences its chemical reactivity and physical properties. The double bond creates a region of electron density around the carbon atoms, making them susceptible to attack by electron-deficient species []. Additionally, the bulky bromine atoms can hinder the accessibility of these double bonds for some reactions.

The existence of cis and trans isomers arises due to the restricted rotation around the double bond. In the cis isomer, the two bromine atoms are on the same side of the double bond, while in the trans isomer, they are on opposite sides []. This difference in spatial arrangement can affect the molecule's physical properties and interactions with other molecules.


Chemical Reactions Analysis

  • Synthesis:1,2-Dibromoethylene can be synthesized by the addition reaction of bromine (Br₂) to acetylene (C₂H₂) [].

C₂H₂ + Br₂ → C₂H₂Br₂

  • Decomposition:At high temperatures, 1,2-dibromoethylene can undergo thermal decomposition to form hydrogen bromide (HBr) and other products [].

C₂H₂Br₂ (heat) → 2HBr + other products

  • Other Reactions:Due to the presence of the double bond, 1,2-dibromoethylene can participate in various addition reactions with electron-rich species. For example, it can react with halides (Cl⁻, Br⁻, I⁻) to form vicinal dibromides (compounds with two bromine atoms on adjacent carbon atoms) [].

C₂H₂Br₂ + Cl⁻ → BrCH₂-CH₂Br + Cl⁻


Physical And Chemical Properties Analysis

  • Melting point: -53 °C to -6.5 °C (depending on the isomer) []
  • Boiling point: 110 °C []
  • Density: Approximately 1.9 g/cm³ (expected based on similar compounds) []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • Stability: Relatively stable at room temperature, but decomposes at high temperatures []

Mechanism of Action (not applicable)

1,2-Dibromoethylene is not typically used in scientific research due to its toxicity and limitations as a research tool.

1,2-Dibromoethylene is a hazardous compound with several safety concerns:

  • Toxicity: It is a severe irritant to the eyes, skin, and respiratory system. Exposure can cause coughing, wheezing, lung damage, and even death [].
  • Carcinogenicity: Studies have linked it to an increased risk of cancer [].
  • Flammability: It is combustible and can release toxic fumes upon burning [].
  • Organic synthesis: As a source of bromine, 1,2-dibromoethane can be used to introduce bromine atoms into other molecules. This is a process called bromination. For instance, it can be used to create specific organic compounds containing bromine groups, which can be useful for further research in various fields [Source: Royal Society of Chemistry ""].
  • Grignard reaction: 1,2-Dibromoethane can be used as a catalyst in a specific type of organic reaction called the Grignard reaction. In this reaction, it helps activate magnesium metal to form a Grignard reagent, which is a powerful nucleophile used in organic synthesis [Source: American Chemical Society ""].

Color/Form

Colorless liquid

XLogP3

1.9

Boiling Point

110.49999999999999 °C
110 °C @ 754 mm Hg

Density

2.21 @ 17 °C/4 °C

LogP

1.76 (LogP)

Melting Point

-37.5 °C

UNII

64UWX7EBVO

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31.00 mmHg
31 mm Hg @ 25 °C

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

590-12-5
25429-23-6
540-49-8

Associated Chemicals

Ethylene, 1,2-dibromo (trans);590-12-5
Ethylene, 1,2-dibromo (cis);590-11-4

Wikipedia

1,2-dibromoethene
(E)-1,2-dibromoethylene

Methods of Manufacturing

... by reaction of tetrabromoethylene with zinc and alc followed by separation of cis- and trans-forms by fractional distillation: Noyes et al, J Am Chem Soc 72: 33 (1950).

General Manufacturing Information

Ethene, dibromo-: ACTIVE
Ethene, 1,2-dibromo-: INACTIVE

Stability Shelf Life

LIQUID, GRADUALLY DECOMPOSED BY AIR, MOISTURE, OR LIGHT

Dates

Modify: 2023-08-15

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